5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a synthetic compound with the molecular formula C10H8FN5S2. It is characterized by the presence of a benzothiazole ring, a triazole ring, and a fluorine atom, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the benzothiazole and triazole precursors. One common method involves the reaction of 5-fluoro-1,3-benzothiazole with a suitable sulfanyl reagent under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4H-1,2,4-triazol-3-amine in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens.
Biological Research: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-mercaptobenzothiazole
- 2-(bromomethyl)-5-fluorobenzothiazole
- 2-chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide
- 4,5,6-trifluoro-benzothiazol-2-ylamine
Uniqueness
Compared to similar compounds, 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine is unique due to the presence of both benzothiazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings with a fluorine atom and a sulfanyl group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-[(5-fluoro-1,3-benzothiazol-2-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5S2/c11-5-1-2-7-6(3-5)13-8(18-7)4-17-10-14-9(12)15-16-10/h1-3H,4H2,(H3,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNQTQLXRPINDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.